molecular formula C13H11F2NOS B8367872 2-[1-(2,6-Difluorophenyl)ethylthio]pyridine 1-oxide

2-[1-(2,6-Difluorophenyl)ethylthio]pyridine 1-oxide

Cat. No. B8367872
M. Wt: 267.30 g/mol
InChI Key: UUZZUDNNELJSTG-UHFFFAOYSA-N
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Patent
US04438271

Procedure details

2,6-Difluoro-alpha-methylbenzyl chloride (16.6 g, 0.094 mol) is dissolved in ethanol (40 ml) and warmed to 75° C. A 40 percent solution of sodium omadine (38.5 g, 0.103 mol) is added dropwise over a period of 30 minutes maintaining a reaction temperature of 75° C. throughout. Once the addition is complete, the reaction mixture is kept between 75° C. and 80° C. for 2 hours. Thereafter the mixture is quenched in ice-water and crude product is filtered off. After recrystallization with ethyl acetate pure title product (10.65 g, 42.4%) is obtained; Melting Point 158°-160° C.
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
38.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([F:11])[C:3]=1[CH:4](Cl)[CH3:5].[CH:12]1[CH:13]=[CH:14][N+:15]([O-:19])=[C:16]([S-:18])[CH:17]=1.[Na+]>C(O)C>[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([F:11])[C:3]=1[CH:4]([S:18][C:16]1[CH:17]=[CH:12][CH:13]=[CH:14][N+:15]=1[O-:19])[CH3:5] |f:1.2|

Inputs

Step One
Name
Quantity
16.6 g
Type
reactant
Smiles
FC1=C(C(C)Cl)C(=CC=C1)F
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
38.5 g
Type
reactant
Smiles
C=1C=C[N+](=C(C1)[S-])[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining a reaction temperature of 75° C. throughout
ADDITION
Type
ADDITION
Details
Once the addition
CUSTOM
Type
CUSTOM
Details
Thereafter the mixture is quenched in ice-water
FILTRATION
Type
FILTRATION
Details
crude product is filtered off
CUSTOM
Type
CUSTOM
Details
After recrystallization with ethyl acetate pure title product (10.65 g, 42.4%)
CUSTOM
Type
CUSTOM
Details
is obtained

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
FC1=C(C(=CC=C1)F)C(C)SC1=[N+](C=CC=C1)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.